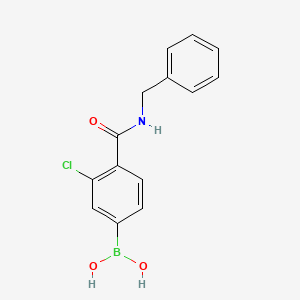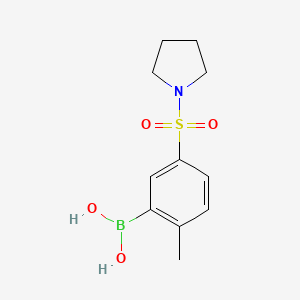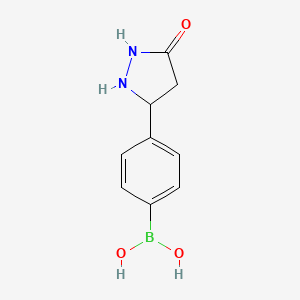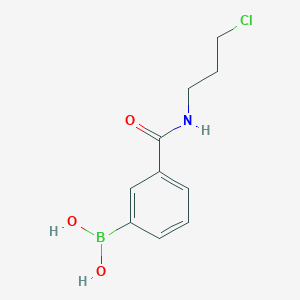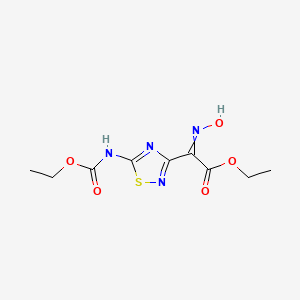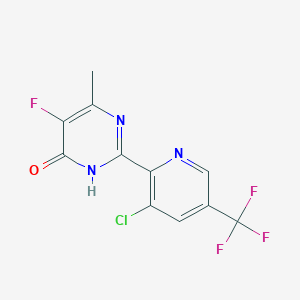
3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine
Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including bond lengths, bond angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Application in Microbiology
- Field : Microbiology
- Application Summary : This compound was found in a study of bioactive secondary metabolites produced by halotolerant Bacillus spp. isolated from the Great Sebkha of Oran .
- Methods of Application : The study involved the identification of bioactive compounds biosynthesized by three halotolerant strains using gas chromatography coupled to mass spectrometry .
- Results : The study found that these compounds showed an important inhibitory effect against all tested strains .
Application in Biochemistry
- Field : Biochemistry
- Application Summary : The compound was analyzed in a study which cells in mice are the major target for interferon induction by 4-[(3-(dimethyloamino)propyloamino]-1,3-dimethyl-1 H-pyrazolo[3,4-b]quinoline .
- Methods of Application : The study involved the analysis of the compound’s effect on interferon induction in mice .
- Results : The results of this study were not specified in the source .
Application in Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application Summary : This compound was used in the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application : The study involved the synthesis of these compounds and the analysis of their antioxidant and antibacterial activities .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Application in Environmental Science
- Field : Environmental Science
- Application Summary : The compound was studied in the context of the bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp .
- Methods of Application : The study involved exposing the fish to TBBPA-BAE at environmentally relevant concentrations for 28 days, followed by 14 days of depuration .
- Results : The study found that TBBPA-BAE could rapidly accumulate in common carp .
Application in Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application Summary : The compound was identified as a potential impurity of ibuprofen .
- Methods of Application : The compound was determined by a gas chromatography method after the methylation reaction .
- Results : The results of this study were not specified in the source .
Application in Microbiology
- Field : Microbiology
- Application Summary : This compound was identified in a study of bioactive secondary metabolites produced by halotolerant Bacillus spp. isolated from the Great Sebkha of Oran .
- Methods of Application : The study involved the identification of bioactive compounds biosynthesized by three halotolerant strains using gas chromatography coupled to mass spectrometry .
- Results : The study found that these compounds showed an important inhibitory effect against all tested strains .
Application in Biochemistry
- Field : Biochemistry
- Application Summary : This compound was used in a study which investigated the antifungal property of novel metabolites from Bacillus safensis against Alternaria alternata .
- Methods of Application : The study involved the analysis of the compound’s effect on the growth of Alternaria alternata .
- Results : The study found that this compound inhibited the mycelium growth, controlling spore formation and conidia germination of A. alternata .
Application in Environmental Science
- Field : Environmental Science
- Application Summary : The compound was studied in the context of the production of metabolites with antioxidant activity .
- Methods of Application : The study involved the analysis of the compound’s antioxidant activity .
- Results : The results of this study were not specified in the source .
Safety And Hazards
This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions for the compound. This could include potential applications, areas where further study is needed, and any promising preliminary results.
properties
IUPAC Name |
3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXTNPXLGSBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



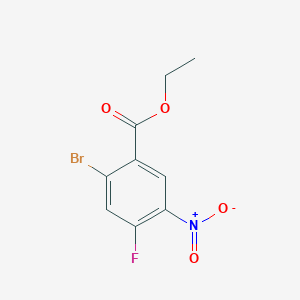
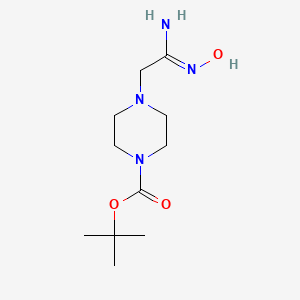
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)
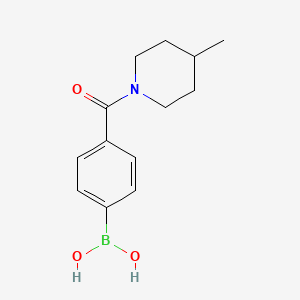
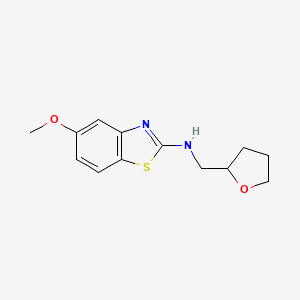
![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
